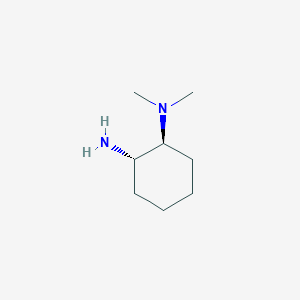

(1S,2S)-N1,N1-二甲基环己烷-1,2-二胺

描述

The compound (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine with a cyclohexane backbone and two methyl groups attached to the nitrogen atoms. This structure is significant in the field of organic chemistry due to its potential applications as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related N,N'-trisubstituted 1,2-diamines has been achieved through the reduction of an aminal derived from (1R,2R)-diaminocyclohexane, as discussed in one study . Another approach involves the reaction of cyclohexene oxide with aqueous methylamine, followed by cyclisation and ring-opening reactions, leading to racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine, with enantiomers obtained via kinetic resolution . Additionally, a new strategy for synthesizing diamines, including 1,2-diamines, involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, followed by selective substitution to achieve orthogonally protected diamines .

Molecular Structure Analysis

The molecular structure of a related compound, (1R,2R)-N,N'-diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine, reveals that the chiral diamine has fixed R configuration at both stereogenic carbon centers of the cyclohexane backbone. The two nitrogen atoms also become stereogenic due to their different substituents . This information is crucial for understanding the stereochemistry and potential reactivity of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine.

Chemical Reactions Analysis

N,N'-Dialkylated derivatives of cyclohexane-1,2-diamines, which are structurally similar to the compound , have been used as organocatalysts for the synthesis of α-hydroxy γ-keto esters and as chiral ligands in various reduction and addition reactions . These applications highlight the versatility of cyclohexane-1,2-diamines in facilitating chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclohexane-1,2-diamines are generally solid at room temperature and may exhibit different solubilities and melting points depending on their substituents. The chiral nature of these compounds also implies that they may interact differently with polarized light, an important consideration in enantioselective synthesis.

科学研究应用

合成和配体应用

对映体纯合成:已经开发出一种有效途径来生产高度光学纯的反式-N1,N2-二甲基环己烷-1,2-二胺异构体,表明其在对映体纯化合物合成中的重要性 (Shen 等人,2013)。

金属催化的交叉偶联:这种二胺在未活化的烷基亲电体的金属催化的交叉偶联中作为一种有效的配体,这是有机合成中的一个关键过程 (Saito 和 Fu,2007)。

铂配合物的形成:研究探索了含有顺式-1,2-环己烷二胺的甲基衍生物的铂(II)配合物的制备和性质,突出了其在复杂金属化学中的作用 (Saito 和 Kidani,1986)。

材料科学和光学应用

双卟啉镊子配合物:二胺形成具有增强圆二色性的手性镊子-二胺配合物,表明在材料科学和手性研究中具有潜在应用 (Brahma 等人,2014)。

镉配合物中的发光性质:其衍生物已被用于形成手性单核和一维镉(II)配合物,这些配合物表现出发光性质,表明在光学材料中的应用 (Cheng 等人,2013)。

化学和催化性质

不对称合成中的催化剂:二胺已被用作不对称醛酮醇醛反应中的有效催化剂,展示了其在立体选择性有机合成中的重要性 (Xu 等人,2013)。

聚合手性催化剂:其衍生物已被用作外消旋乳酸的前催化剂,表明其在生产聚乳酸(一种可生物降解的聚合物)中的作用 (Kang 等人,2019)。

烯烃的碳酯化:它已被用于氯钯化引发的烯烃不对称分子间碳酯化,这是有机化学中的一个重要过程 (Zhang 等人,2015)。

安全和危害

属性

IUPAC Name |

(1S,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDZGSBXKJXGNR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479700 | |

| Record name | (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine | |

CAS RN |

894493-95-9 | |

| Record name | (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

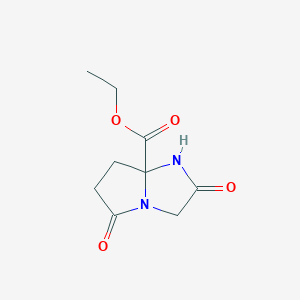

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

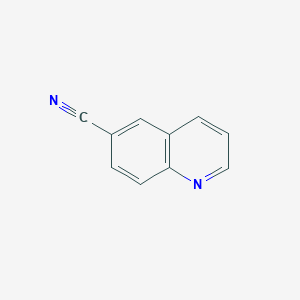

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)